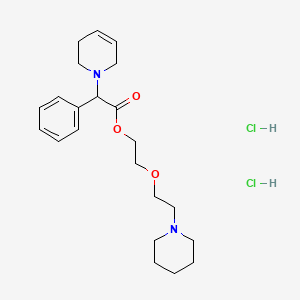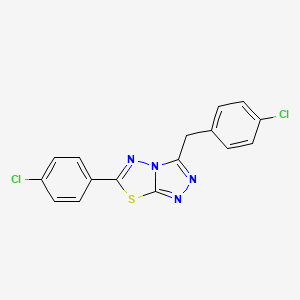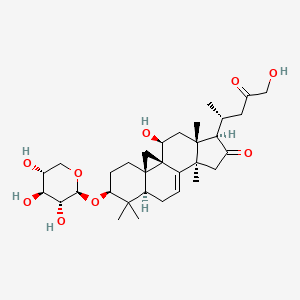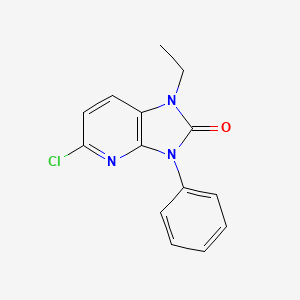
5-Chloro-1-ethyl-3-phenyl-1H-imidazo(4,5-b)pyridin-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1-ethyl-3-phenyl-1H-imidazo(4,5-b)pyridin-2(3H)-one is a synthetic organic compound that belongs to the class of imidazo[4,5-b]pyridines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-ethyl-3-phenyl-1H-imidazo(4,5-b)pyridin-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyridine, ethylamine, and phenyl isocyanate.
Reaction Conditions: The reaction conditions may include the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as palladium or copper salts.
Reaction Steps: The key steps involve the formation of the imidazo[4,5-b]pyridine ring system through cyclization reactions, followed by chlorination and subsequent functional group modifications.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, optimized for high yield and purity. These methods often include:
Optimization of Reaction Parameters: Temperature, pressure, and reaction time are carefully controlled to maximize efficiency.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-1-ethyl-3-phenyl-1H-imidazo(4,5-b)pyridin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-Chloro-1-ethyl-3-phenyl-1H-imidazo(4,5-b)pyridin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor signaling pathways.
Pathway Modulation: Affecting cellular pathways involved in disease processes.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-1-ethyl-3-phenyl-1H-imidazo[4,5-b]pyridine: Lacks the ketone group at the 2-position.
1-Ethyl-3-phenyl-1H-imidazo[4,5-b]pyridin-2(3H)-one: Lacks the chlorine atom at the 5-position.
5-Chloro-1-ethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one: Lacks the phenyl group at the 3-position.
Uniqueness
5-Chloro-1-ethyl-3-phenyl-1H-imidazo(4,5-b)pyridin-2(3H)-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propiedades
Número CAS |
89660-26-4 |
|---|---|
Fórmula molecular |
C14H12ClN3O |
Peso molecular |
273.72 g/mol |
Nombre IUPAC |
5-chloro-1-ethyl-3-phenylimidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C14H12ClN3O/c1-2-17-11-8-9-12(15)16-13(11)18(14(17)19)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
Clave InChI |
GDOTXPIXFZRXHI-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(N=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




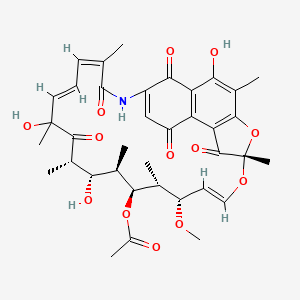

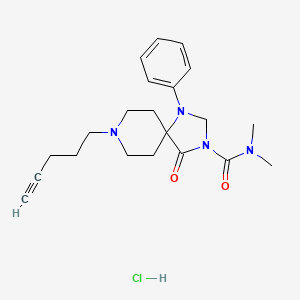
![8-(3-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12764741.png)
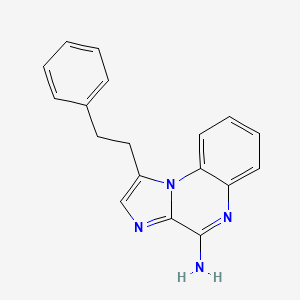
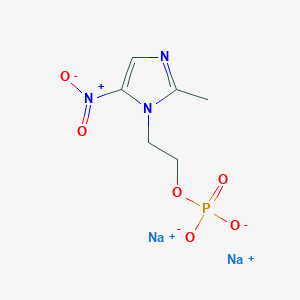

![N-[4-(methylcarbamoylamino)phenyl]-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;hydrate;tetrahydrochloride](/img/structure/B12764764.png)
